N-(2-(methylthio)benzoyl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
“N-(2-(methylthio)benzoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds. It also has a benzoyl group and a phenyl group attached to the nitrogen atom of the piperidine ring. The benzoyl group is further substituted with a methylthio group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the benzoyl and phenyl groups, and the addition of the methylthio group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, being a six-membered ring with one nitrogen atom, would have a chair conformation. The benzoyl and phenyl groups could add significant steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the benzoyl moiety could be reactive towards nucleophiles, while the piperidine nitrogen could act as a base or a nucleophile. The sulfur atom in the methylthio group could also have unique reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, stability, and melting/boiling points would be determined by the functional groups present and their interactions .Scientific Research Applications
- Biological Activities : 2-arylbenzothiazoles containing the methylthio group exhibit diverse biological activities, including antibacterial, antifungal, antioxidant, anti-inflammatory, and anti-proliferative effects .
- Synthetic Strategies : Scientists have developed efficient synthetic approaches for 2-arylbenzothiazole synthesis, often employing copper-catalyzed reactions with ligands like glycosyl triazole .
Medicinal Chemistry and Drug Development
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methylsulfanylbenzoyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-25-18-13-7-6-12-17(18)19(23)22(16-10-4-2-5-11-16)20(24)21-14-8-3-9-15-21/h2,4-7,10-13H,3,8-9,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAXEIZKQIEWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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